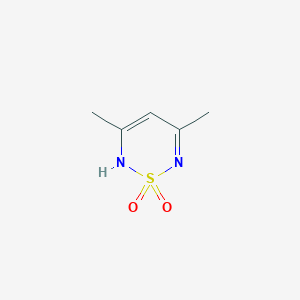

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide

Descripción

Historical Context and Discovery

The historical development of 1,2,6-thiadiazine 1,1-dioxide compounds traces back to foundational work in the mid-20th century when researchers first explored the synthetic possibilities of sulfamide-based heterocycles. The preparation of 1,2,6-thiadiazine 1,1-dioxides was first realized using an acid-mediated condensation of sulfamide and monoketones or β-diketones, establishing the fundamental synthetic methodology that would become central to this field. Wright's pioneering work in 1964 demonstrated the reaction of sulfamide with α- and β-diketones, leading to the preparation of both 1,2,5-thiadiazole 1,1-dioxides and 1,2,6-thiadiazine 1,1-dioxides. This early research established the chemical foundation upon which subsequent investigations of specific derivatives, including the 3,5-dimethyl variant, would be built.

The specific synthesis of 3,5-dimethyl-substituted thiadiazine derivatives emerged from the broader exploration of substitution patterns within the thiadiazine ring system. Early synthetic procedures utilized neat trifluoroacetic acid as a solvent, though these methods often required extended reaction times and yielded inconsistent results. The development of modified conditions, including the use of trifluoroacetic acid and dichloromethane mixtures, represented significant improvements in synthetic efficiency and reproducibility. These methodological advances facilitated the systematic investigation of various substituted thiadiazine derivatives, including the this compound target compound.

The historical progression of thiadiazine chemistry reflects the evolution from basic structural characterization to sophisticated applications in medicinal chemistry. Early crystallographic studies provided crucial structural insights, with the first single-crystal X-ray structure of a 3,5-dimethyl-1,2,6-thiadiazine-1,1-dioxide derivative reported in 1982. These structural investigations revealed important conformational features, including the deviation of the sulfur atom from the ring plane and the specific hydrogen bonding patterns that characterize these compounds.

Position within Thiadiazine Chemical Space

The this compound occupies a distinct position within the broader thiadiazine chemical space, which encompasses several isomeric forms characterized by different arrangements of sulfur and nitrogen atoms in six-membered heterocyclic rings. Thiadiazine compounds are heterocyclic structures containing three carbon atoms, one sulfur atom, and two nitrogen atoms, with common isomers including 1,2,4-thiadiazine, 1,2,6-thiadiazine, and 1,3,4-thiadiazine. The 1,2,6-thiadiazine framework represents one of the most extensively studied variants due to its synthetic accessibility and biological activity profile.

Within the 1,2,6-thiadiazine 1,1-dioxide subfamily, the 3,5-dimethyl substitution pattern confers specific structural and chemical properties that distinguish it from other derivatives. The molecular formula C₅H₈N₂O₂S and molecular weight of 160.20 g/mol characterize the basic structural parameters of this compound. The dimethyl substitution at positions 3 and 5 provides steric influences that affect both the conformational preferences of the ring system and the compound's interactions with biological targets.

The structural relationship between 2H and 4H variants of 1,2,6-thiadiazine 1,1-dioxides represents an important aspect of positional isomerism within this chemical class. While both forms share the same core heterocyclic framework, the position of the saturated carbon within the ring system influences the overall molecular geometry and potential biological activity. The 2H variant specifically refers to the location of the additional hydrogen atoms, which affects the compound's three-dimensional structure and chemical reactivity patterns.

Table 1: Structural Comparison of Related Thiadiazine Compounds

| Compound | Molecular Formula | Molecular Weight | Ring Position | Key Structural Features |

|---|---|---|---|---|

| This compound | C₅H₈N₂O₂S | 160.20 g/mol | 2H | Dimethyl substitution, 2H saturation |

| 3,5-dimethyl-4H-1,2,6-thiadiazine 1,1-dioxide | C₅H₈N₂O₂S | 160.20 g/mol | 4H | Dimethyl substitution, 4H saturation |

| 3,5-diphenyl-2H-1,2,6-thiadiazine 1,1-dioxide | C₁₅H₁₂N₂O₂S | 284.34 g/mol | 2H | Diphenyl substitution |

Significance in Heterocyclic Chemistry

The significance of this compound in heterocyclic chemistry extends across multiple dimensions, encompassing synthetic methodology, structural chemistry, and functional applications. Sulfamide-based heterocycles have gained recognition as attractive synthetic targets in medicinal chemistry due to their wide variety of biological activities, despite being relatively neglected in structure-activity relationship studies compared to other heterocyclic families. This relative neglect has created considerable opportunities in patent space and drug development, making compounds like this compound particularly valuable for pharmaceutical research.

The compound's role as a urea bioisostere represents one of its most significant contributions to medicinal chemistry. Bioisosterism involves the replacement of one functional group with another that exhibits similar biological properties, and the thiadiazine 1,1-dioxide scaffold offers an attractive option to expand the hydrogen bond acceptor carbonyl moiety found in planar pyrimidinone urea structures into three dimensions. This structural flexibility facilitates the exploration of novel binding interactions with biological targets while maintaining essential pharmacological properties.

The synthetic versatility of the this compound framework has enabled its use as a scaffold for the development of more complex heterocyclic systems. Recent investigations have demonstrated the potential for selective functionalization of the six-membered heterocyclic core structure through sequential alkylations, saponifications, and coupling reactions. This synthetic flexibility has proven particularly valuable in the context of structure-activity relationship studies, where systematic modification of the core structure can reveal critical molecular features responsible for biological activity.

The compound's significance is further enhanced by its role in demonstrating the potential of cyclic sulfamides as building blocks for diverse heterocyclic chemistry applications. The electron-deficient nature of the thiadiazine 1,1-dioxide system makes it amenable to various cycloaddition reactions, including regio- and stereoselective [4+2] and [3+2] cycloadditions that provide access to novel bridged and fused bicyclic thiadiazines. These synthetic transformations illustrate the versatility of the basic thiadiazine framework and its potential for generating structurally diverse compound libraries.

Evolution of Research Focus

The evolution of research focus surrounding this compound reflects broader trends in heterocyclic chemistry and pharmaceutical research. Early investigations concentrated primarily on synthetic methodology and basic structural characterization, with researchers working to establish reliable synthetic routes and understand the fundamental chemical properties of these compounds. The initial focus on acid-mediated condensation reactions between sulfamide and various carbonyl compounds laid the groundwork for subsequent methodological refinements.

The research trajectory shifted significantly toward biological applications as the pharmaceutical potential of thiadiazine 1,1-dioxide compounds became apparent. Studies revealed that agents containing these building blocks exhibited diverse biological activities, including antibacterial, opioid receptor-like 1 receptor inhibitory, colony stimulating factor-1 inhibitory, and 11β-hydroxysteroid dehydrogenase 1 inhibitory activities. These findings prompted intensive investigation of structure-activity relationships and the development of more sophisticated synthetic approaches to access biologically relevant derivatives.

Contemporary research has increasingly focused on the application of this compound and related compounds in addressing specific therapeutic targets. Notable examples include the exploration of thiadiazine 1,1-dioxide scaffolds as bioisosteric analogs of dihydropyrimidinone heat shock protein 70 chaperone agonists for the treatment of neurodegenerative diseases. This application demonstrates the evolution from general biological screening to targeted therapeutic development based on specific molecular mechanisms.

Table 2: Research Focus Evolution Timeline

| Time Period | Primary Research Focus | Key Developments | Representative Applications |

|---|---|---|---|

| 1960s-1970s | Synthetic methodology | Acid-mediated condensation reactions | Basic structural studies |

| 1980s-1990s | Structural characterization | X-ray crystallography, conformational analysis | Structure-property relationships |

| 2000s-2010s | Biological activity screening | Antimicrobial, enzyme inhibition studies | Pharmaceutical applications |

| 2010s-Present | Targeted therapeutic development | Protein aggregation, neurodegeneration | Precision medicine approaches |

The current research landscape emphasizes the integration of computational chemistry, structure-based drug design, and high-throughput screening methodologies in the development of thiadiazine-based therapeutics. Modern investigations often combine synthetic chemistry with detailed biological characterization, including mechanism of action studies and in vivo efficacy evaluations. This comprehensive approach has revealed specific applications such as the reduction of protein aggregation associated with neurodegenerative diseases, where certain thiadiazine 1,1-dioxide analogs have shown promising activity in cellular models of Huntington's disease.

The evolution toward more sophisticated applications has also been accompanied by advances in synthetic methodology. Recent developments include the implementation of multicomponent condensation reactions, selective functionalization strategies, and the exploration of novel cycloaddition chemistry for generating structurally complex thiadiazine derivatives. These methodological advances have expanded the accessible chemical space and enabled the systematic exploration of structure-activity relationships across diverse biological targets.

Propiedades

IUPAC Name |

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2S/c1-4-3-5(2)7-10(8,9)6-4/h3,6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPTGKRKEDDOMNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NS(=O)(=O)N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403581 | |

| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

697-44-9 | |

| Record name | 3,5-Dimethyl-1lambda~6~,2,6-thiadiazine-1,1(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide typically involves the reaction of sulfamide with alpha and beta diketones . The reaction conditions often include the use of solvents such as toluene and catalysts like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the formation of the thiadiazine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization and chromatography.

Análisis De Reacciones Químicas

Types of Reactions

3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the sulfur and nitrogen atoms in the ring, which provide reactive sites for chemical transformations.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are employed to reduce the compound.

Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols, which react with the compound under mild conditions.

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as N-substituted thiadiazines and sulfonamides. These derivatives exhibit different chemical and biological properties, making them useful in various applications.

Aplicaciones Científicas De Investigación

Biological Activities

Antiviral Properties:

Research indicates that derivatives of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide exhibit antiviral properties. For instance, N,5-dimethyl-(2H)-1,2,6-thiadiazine 3-carboxamide-1,1-dioxide has shown effectiveness against viral infections in mammals and birds .

Anticancer Activity:

Some studies suggest that certain derivatives may possess anticancer properties. Specifically, compounds like ethyl-5-(p-tolyl)-(2H)-1,2,6-thiadiazine 3-carboxylate-1,1-dioxide have been reported to act against neoplastic cells .

Sedative Effects:

Additionally, derivatives such as ethyl 5-(p-chlorophenyl)-(2H)-1,2,6-thiadiazine 3-carboxylate-1,1-dioxide have been noted for their sedative effects in various animal models .

Agricultural Applications

The active-chlorine compounds derived from the chlorination of this compound are useful as disinfectants and bleaching agents in agricultural practices. They can help control pathogens in crops and improve the overall health of agricultural systems .

Material Science Applications

Research into the structural properties of thiadiazine compounds has led to their exploration in materials science. The unique chemical structure allows for potential applications in creating novel materials with specific electronic or optical properties .

Case Studies

Here are some documented case studies highlighting the applications of this compound:

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide involves its interaction with various molecular targets and pathways. The compound is known to inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity . Additionally, it can interact with cellular receptors and proteins, modulating their function and leading to various biological effects.

Comparación Con Compuestos Similares

Core Structure Variations

Key Observations :

- Methyl substituents (e.g., 3,5-dimethyl) enhance steric hindrance, reducing reactivity in nucleophilic substitutions compared to chloro derivatives .

- Ring saturation (e.g., 3,4-dihydro derivatives) increases stability but decreases aromatic character .

- Fused rings (e.g., thienothiadiazines) extend π-conjugation, enabling applications in optoelectronics .

Reactivity and Functionalization

- Nucleophilic Substitution: Chloro-substituted thiadiazines (e.g., 3,5-dichloro-4H-1,2,6-thiadiazin-4-one) readily undergo palladium-catalyzed C-C couplings (Stille, Suzuki) to form aryl/hetaryl derivatives .

- Oxidation : Sulfur oxidation in 4H-1,2,6-thiadiazines (e.g., to sulfoxides) is reversible and modulates electronic properties .

- Hydrolysis: 3,5-Diamino-4-nitroso derivatives hydrolyze to form hydroxyimino and oxo products, a pathway less common in methyl-substituted compounds .

Actividad Biológica

3,5-Dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide (DM-TD) is a heterocyclic compound notable for its diverse biological activities and potential therapeutic applications. This article synthesizes current research findings on the biological activity of DM-TD, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The molecular formula of DM-TD is C₅H₈N₂O₂S, with a molecular weight of approximately 160.194 g/mol. Its structure features a five-membered ring containing two nitrogen atoms and one sulfur atom, along with two methyl groups at the 3 and 5 positions and a sulfonyl dioxide functional group. This unique arrangement contributes to its chemical reactivity and biological properties .

Biological Activities

Research indicates that DM-TD exhibits various biological activities:

- Antimicrobial Activity : DM-TD has shown efficacy against several bacterial strains. A study demonstrated that derivatives of DM-TD possess significant antimicrobial properties comparable to conventional antibiotics .

- Anticancer Properties : In vitro studies have highlighted the potential of DM-TD in inhibiting cancer cell proliferation. For instance, compounds derived from DM-TD were tested against breast cancer cell lines (MCF-7 and MDA-MB-231) and showed significant cytotoxic effects, inducing apoptosis through the upregulation of pro-apoptotic genes like P53 and Bax while downregulating anti-apoptotic genes like Bcl-2 .

- Anti-inflammatory Effects : DM-TD has been investigated for its anti-inflammatory properties, showing promise in reducing inflammation in various models .

The biological activity of DM-TD can be attributed to its interaction with various biological macromolecules:

- Receptor Modulation : Studies suggest that DM-TD may modulate receptor activities involved in inflammatory responses and cancer progression. It has been shown to interact with specific receptors that play critical roles in cellular signaling pathways.

- Enzyme Inhibition : Compounds derived from DM-TD have demonstrated inhibitory effects on enzymes associated with tumor growth and proliferation. For example, certain derivatives showed dual inhibition of PARP-1 and EGFR, which are crucial targets in cancer therapy .

Case Studies

- Antimicrobial Screening : A recent study evaluated the antimicrobial activity of various derivatives of DM-TD against multiple Candida species. The results indicated that some derivatives exhibited higher potency than traditional antifungal agents like ketoconazole .

- Cytotoxicity Assessment : In a study focusing on breast cancer cell lines, compounds derived from DM-TD were subjected to MTT assays to assess their cytotoxic effects. The results revealed that several derivatives significantly inhibited cell viability compared to controls, highlighting their potential as anticancer agents .

Comparative Analysis with Related Compounds

To provide context on the biological activity of DM-TD, a comparison with structurally similar compounds is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-Methyl-2H-1,2,6-thiadiazine 1,1-dioxide | Contains one methyl group instead of two | Lower antimicrobial activity |

| 3-Ethyl-2H-1,2,6-thiadiazine 1,1-dioxide | Ethyl group at position 3 | Different receptor binding profiles |

| 4-Methyl-2H-1,2,6-thiadiazine 1,1-dioxide | Methyl group at position 4 | Varying pharmacokinetics |

This table illustrates how modifications to the thiadiazine ring can influence biological activity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethyl-2H-1,2,6-thiadiazine 1,1-dioxide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound is synthesized via condensation of sulfamide with α- and β-diketones under controlled conditions. Key steps include refluxing in ethanol or acetonitrile, with yields influenced by stoichiometric ratios of reactants and reaction time (typically 6–12 hours). Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) is critical .

- Optimization : Catalytic additives (e.g., p-toluenesulfonic acid) and inert atmospheres (N₂/Ar) improve cyclization efficiency. Monitoring via TLC (Rf ~0.3 in ethyl acetate) and FT-IR (SO₂ asymmetric stretch at ~1340 cm⁻¹) ensures reaction progression .

Q. How is the structural identity of this compound confirmed experimentally?

- Analytical Techniques :

- X-ray Crystallography : Resolves the planar thiadiazine ring and confirms the 1,1-dioxide configuration (S–O bond lengths: ~1.43 Å) .

- NMR Spectroscopy :

- ¹H NMR : Methyl groups at δ 2.3–2.5 ppm; aromatic protons (if substituted) at δ 7.0–8.0 ppm.

- ¹³C NMR : Sulfone carbons at δ 120–130 ppm .

- High-Resolution Mass Spectrometry (HRMS) : Molecular ion peak at m/z 160.1957 [M+H]⁺ confirms molecular formula C₅H₈N₂O₂S .

Q. What are the key physicochemical properties of this compound, and how are they determined?

- Properties :

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water.

- Thermal Stability : Decomposition temperature >200°C (determined via TGA).

- Methods :

- HPLC : Purity assessment using C18 columns (acetonitrile/water mobile phase, UV detection at 254 nm) .

- Melting Point : Typically 198–200°C (uncorrected) .

Advanced Research Questions

Q. How can researchers functionalize the thiadiazine core to explore structure-activity relationships (SAR)?

- Derivatization Strategies :

- Electrophilic Substitution : Introduce arylazo groups at position 4 using diazonium salts (e.g., 4-nitrobenzenediazonium chloride) under acidic conditions .

- Nucleophilic Additions : React with Grignard reagents (e.g., methylmagnesium bromide) to modify methyl substituents.

- Characterization : LC-MS tracks reaction intermediates; X-ray crystallography confirms regioselectivity .

Q. What in vitro or in vivo models are suitable for evaluating the biological activity of this compound?

- Biological Screening :

- Enzyme Inhibition Assays : Test against cyclooxygenase (COX) or phosphodiesterase isoforms due to structural similarity to meloxicam derivatives .

- Cytotoxicity Studies : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.

- Data Interpretation : Compare dose-response curves with positive controls (e.g., doxorubicin) and validate via Western blotting for apoptosis markers .

Q. How can analytical methods be developed to resolve co-eluting impurities in synthesized batches?

- HPLC Method Development :

- Column : Zorbax SB-C18 (4.6 × 150 mm, 5 µm).

- Mobile Phase : Gradient of 0.1% formic acid in water (A) and acetonitrile (B) (10% B to 90% B over 20 minutes).

- Detection : UV-Vis at 220 nm and 280 nm for impurity profiling .

- Validation : Assess linearity (R² >0.99), precision (%RSD <2%), and LOD/LOQ (0.1 µg/mL) per ICH guidelines.

Q. What computational approaches are used to predict the compound’s reactivity or intermolecular interactions?

- In Silico Tools :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites.

- Molecular Dynamics (MD) : Simulate hydrogen-bonding networks (e.g., with water or protein targets) using AMBER or GROMACS .

Q. How should researchers address contradictory data in synthetic yields reported across studies?

- Troubleshooting :

- Reproducibility Checks : Verify reactant purity (e.g., sulfamide ≥98% by HPLC) and moisture control (use of molecular sieves).

- Reaction Monitoring : Employ in-situ FT-IR or Raman spectroscopy to detect intermediate formation .

- Statistical Analysis : Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent polarity) affecting yield .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.